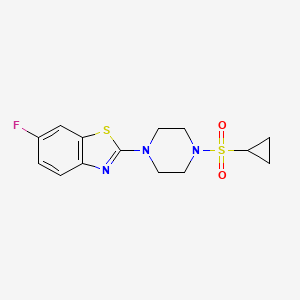

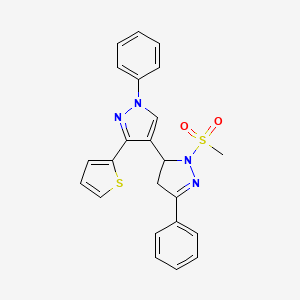

![molecular formula C18H24N2O4 B2862449 Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate CAS No. 2097857-43-5](/img/structure/B2862449.png)

Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

This compound has been studied for its potential in cancer therapy , particularly due to its cytotoxic effects on cancer cells. For instance, derivatives of this compound have shown potent cytotoxicity against human cervix cancer (HeLa) cell lines, with IC50 values indicating high efficacy . The structure-activity relationship (SAR) suggests that this backbone may be promising for developing new anticancer treatments.

Neuraminidase Inhibition

In the context of viral infections , especially influenza, derivatives of Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate have been synthesized and evaluated for their neuraminidase inhibitory activities . This is crucial as neuraminidase inhibitors are a class of drugs that treat influenza by preventing the release of new viral particles from infected cells.

Synthesis of Schiff Bases

The compound serves as a precursor in the synthesis of Schiff bases . These bases are an important class of organic compounds with a wide range of applications, including as dyes, pigments, and as intermediates in the synthesis of other organic compounds .

Apoptosis Induction

Research has indicated that certain derivatives can induce apoptosis in cancer cells, which is a programmed cell death crucial for eliminating cancer cells from the body . This application is significant for developing therapies that selectively target cancer cells without harming healthy cells.

Chemical Research and Development

The compound’s derivatives are used in chemical research to develop new methods and improve existing ones for the synthesis of organic compounds. This includes exploring the effects of solvents and ligands in reactions, which can lead to more efficient and sustainable chemical processes .

Medicinal Chemistry

In medicinal chemistry , the compound is used to design and synthesize new molecules with potential therapeutic effects. It’s part of the ongoing search for new drugs that can treat various diseases more effectively and with fewer side effects .

Eigenschaften

IUPAC Name |

benzyl 2-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-18(2,3)13-9-19-16(22)15(13)17(23)20-10-14(21)24-11-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJIWCAWLQKDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NCC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2862367.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862372.png)

![3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862373.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2862376.png)

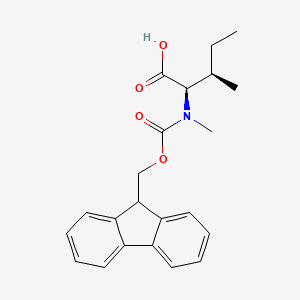

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid](/img/structure/B2862377.png)

![3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2862379.png)

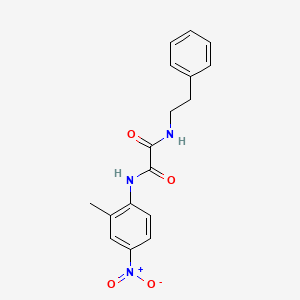

![N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862385.png)

![2-[6,7-dimethoxy-2,4-dioxo-3-[4-(piperidin-1-ylcarbonyl)benzyl]-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide](/img/structure/B2862387.png)